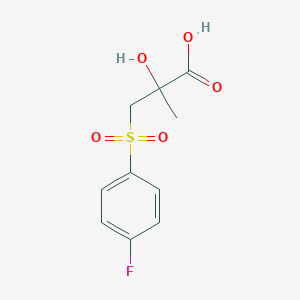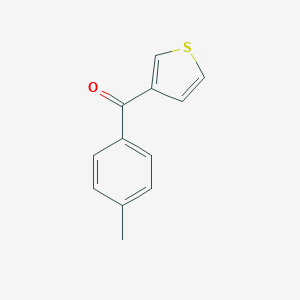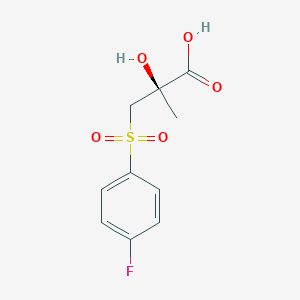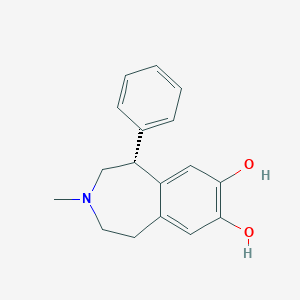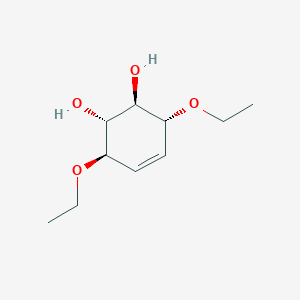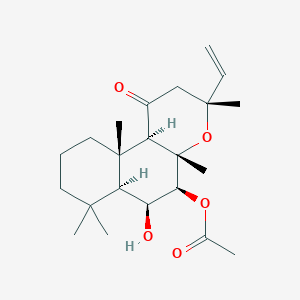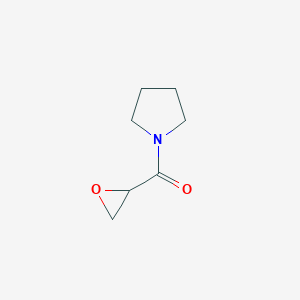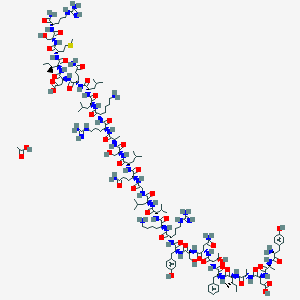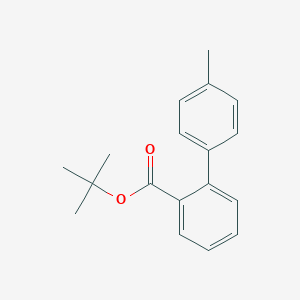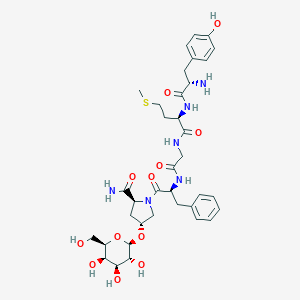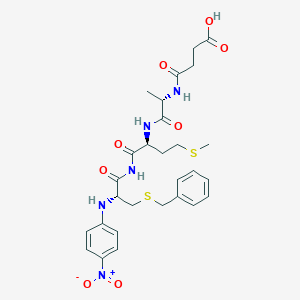
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide (SAMBA) is a peptide substrate used in biochemical research to study the activity of proteases. SAMBA is a synthetic peptide that mimics the natural substrate of proteases, allowing researchers to study the activity of these enzymes in vitro. We will also list future directions for research on SAMBA.
Mécanisme D'action
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is a fluorogenic substrate, meaning that it emits fluorescence when cleaved by a protease. The fluorescence can be measured using a fluorometer, allowing researchers to monitor the activity of proteases in real-time. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is cleaved by a wide range of proteases, including trypsin, chymotrypsin, and elastase. The cleavage of N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide by a protease releases a 4-nitroaniline molecule, which emits fluorescence when excited by light.
Effets Biochimiques Et Physiologiques
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has no direct biochemical or physiological effects on cells or organisms. It is used solely as a tool for studying the activity of proteases in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has several advantages for lab experiments. It is a synthetic peptide, meaning that its composition is well-defined and consistent. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is also a fluorogenic substrate, allowing researchers to monitor the activity of proteases in real-time. However, N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has some limitations. It is not a natural substrate of proteases, meaning that its activity may not accurately reflect the activity of proteases in vivo. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is also relatively expensive compared to other peptide substrates.
Orientations Futures
There are several future directions for research on N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide. One area of research is the development of new N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide-like substrates that better mimic the natural substrates of proteases. Another area of research is the use of N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide in drug discovery. Proteases are involved in many diseases, including cancer and Alzheimer's disease, and drugs that target proteases could have therapeutic potential. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide could be used to screen potential protease inhibitors for drug discovery. Finally, N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide could be used to study the activity of proteases in vivo, potentially leading to new insights into the role of proteases in disease.
Méthodes De Synthèse
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. The peptide is assembled on a resin using a stepwise process, and the Fmoc groups are removed by treatment with piperidine. The peptide is then cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
Applications De Recherche Scientifique
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is used as a substrate for proteases in biochemical research. Proteases are enzymes that cleave peptide bonds in proteins and peptides, and they play a crucial role in many biological processes, including digestion, blood clotting, and immune defense. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is used to study the activity of proteases in vitro, allowing researchers to better understand the mechanisms of these enzymes and develop new drugs that target them.
Propriétés
Numéro CAS |
117823-37-7 |
|---|---|
Nom du produit |
N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide |
Formule moléculaire |
C28H35N5O8S2 |
Poids moléculaire |
633.7 g/mol |
Nom IUPAC |
4-[[(2S)-1-[[(2S)-1-[[(2R)-3-benzylsulfanyl-2-(4-nitroanilino)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H35N5O8S2/c1-18(29-24(34)12-13-25(35)36)26(37)31-22(14-15-42-2)27(38)32-28(39)23(17-43-16-19-6-4-3-5-7-19)30-20-8-10-21(11-9-20)33(40)41/h3-11,18,22-23,30H,12-17H2,1-2H3,(H,29,34)(H,31,37)(H,35,36)(H,32,38,39)/t18-,22-,23-/m0/s1 |
Clé InChI |
ZXTNGMVBXFPSKT-TZYHBYERSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES canonique |
CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Autres numéros CAS |
117823-37-7 |
Synonymes |
N-succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide SAMBN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



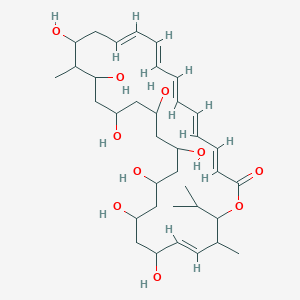
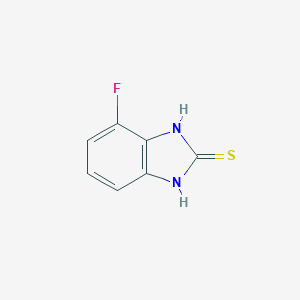
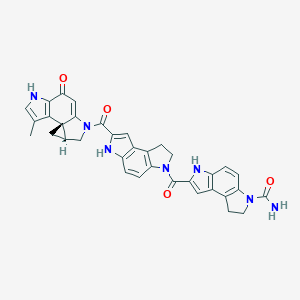
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
